![molecular formula C13H18N2O3S B4404989 N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4404989.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide
Descripción general
Descripción
N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide, also known as PCE, is a chemical compound that has been widely used in scientific research due to its unique properties. PCE is a sulfonamide derivative that has been shown to have potential therapeutic properties, particularly in the treatment of cancer. In
Mecanismo De Acción
The mechanism of action of N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. By inhibiting the activity of CA IX, this compound can slow down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide in lab experiments is its potent anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, making it a promising candidate for further research in the field of cancer therapeutics. Additionally, this compound has a low toxicity profile, making it a relatively safe compound to work with in the lab.
However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that specifically target its anti-cancer properties.
Direcciones Futuras
There are several future directions for research on N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide. One area of interest is the development of new synthesis methods that can produce this compound in larger quantities and with greater efficiency. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted cancer therapeutics.
Another area of interest is the development of this compound-based drug delivery systems. By encapsulating this compound in nanoparticles or other delivery vehicles, it may be possible to enhance its anti-cancer properties and reduce its toxicity profile.
Finally, further studies are needed to explore the potential therapeutic applications of this compound in other disease areas, such as inflammation and neurodegenerative diseases. By expanding our understanding of the biochemical and physiological effects of this compound, we may be able to identify new therapeutic applications for this promising compound.
Aplicaciones Científicas De Investigación
N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide has been used in a variety of scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-19(17,18)14-12-7-5-11(6-8-12)13(16)15-9-3-4-10-15/h5-8,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABKEZBKKLKQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4404928.png)
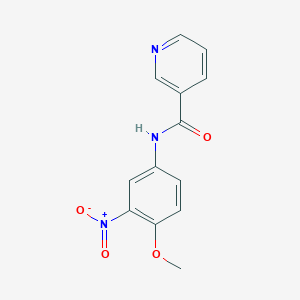
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4404949.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4404953.png)
![2,2-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4404961.png)
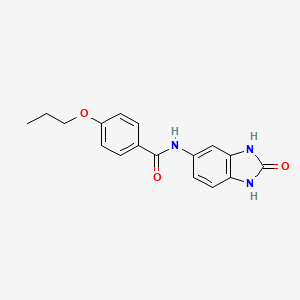
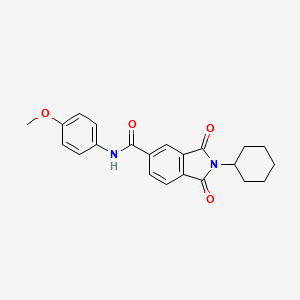
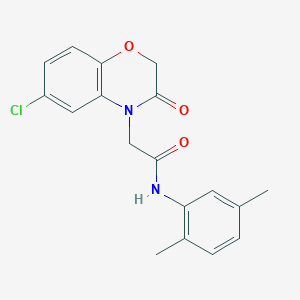
![1-(4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4404997.png)
![1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4405004.png)
![1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405006.png)
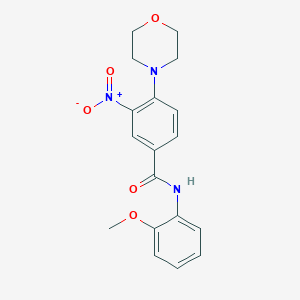
![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405018.png)
